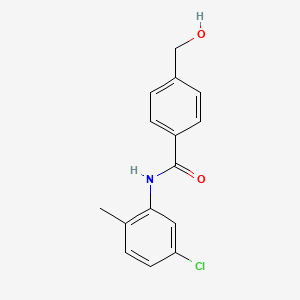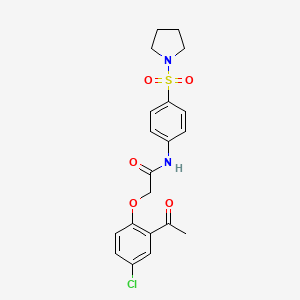![molecular formula C20H25N3O2 B7532629 N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7532629.png)
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide, also known as BP897, is a synthetic compound that belongs to the family of piperidine derivatives. BP897 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is mainly localized in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of the dopamine D3 receptor, this compound reduces the release of dopamine in these pathways, which leads to a decrease in the rewarding effects of drugs of abuse and a reduction in drug-seeking behavior. This compound also acts as a partial agonist of the dopamine D2 receptor, which is involved in the regulation of motor function and prolactin release.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitter systems, including the dopamine, glutamate, and GABA systems. This compound has been shown to reduce the rewarding effects of drugs of abuse, including cocaine, amphetamine, and nicotine. This compound has also been shown to reduce the symptoms of depression and anxiety in animal models. This compound has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has several advantages for lab experiments, including its high selectivity and potency for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, this compound also has several limitations, including its potential off-target effects, its lack of selectivity for other dopamine receptor subtypes, and its potential toxicity at high doses.
未来方向
For research on N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide include the development of more selective and potent dopamine D3 receptor antagonists, the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, and the exploration of the underlying mechanisms of this compound's effects on neurotransmitter systems. Additionally, the development of new animal models and the use of advanced imaging techniques may help to further elucidate the effects of this compound on the brain and behavior.
合成方法
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide is synthesized through a multi-step process involving the reaction of 1-benzylpiperidin-4-amine with 2-chloronicotinoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with N-methyl-4-piperidone-3-carboxylic acid.
科学研究应用
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including drug addiction, depression, anxiety, and schizophrenia. This compound has been shown to modulate the activity of the dopamine system, which is involved in the regulation of reward, motivation, and mood. This compound has also been shown to modulate the activity of the glutamate system, which is involved in the regulation of learning and memory.
属性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-22-10-9-18(13-19(22)24)20(25)21-14-16-7-11-23(12-8-16)15-17-5-3-2-4-6-17/h2-6,9-10,13,16H,7-8,11-12,14-15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHKOPMXWVSWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B7532548.png)
![4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532555.png)
![1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7532557.png)

![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7532580.png)
![4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one](/img/structure/B7532585.png)
![3-methyl-N'-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]butanimidamide](/img/structure/B7532588.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide](/img/structure/B7532596.png)
![2-[[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7532604.png)

![2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7532615.png)
![3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide](/img/structure/B7532622.png)


